Bis(3,3,5-trimethylhexyl) hexanedioate
Description
Bis(3,3,5-trimethylhexyl) hexanedioate is a branched ester derivative of hexanedioic acid (adipic acid), where two 3,3,5-trimethylhexyl groups are esterified to the carboxylate termini. This compound belongs to the family of adipate esters, which are widely utilized as plasticizers, lubricants, and solvents in industrial applications. The 3,3,5-trimethylhexyl substituents confer unique steric and electronic properties to the molecule, influencing its solubility, thermal stability, and compatibility with polymers.
Properties
CAS No. |
13007-41-5 |
|---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
bis(3,3,5-trimethylhexyl) hexanedioate |
InChI |
InChI=1S/C24H46O4/c1-19(2)17-23(5,6)13-15-27-21(25)11-9-10-12-22(26)28-16-14-24(7,8)18-20(3)4/h19-20H,9-18H2,1-8H3 |
InChI Key |
BVDJZDODWHVXPA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
Canonical SMILES |
CC(C)CC(C)(C)CCOC(=O)CCCCC(=O)OCCC(C)(C)CC(C)C |
Synonyms |
Adipic acid bis(3,3,5-trimethylhexyl) ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of Bis(3,3,5-trimethylhexyl) hexanedioate include:
Di-(2-ethylhexyl) adipate (DEHA) (CAS 103-23-1): A widely used plasticizer with linear 2-ethylhexyl chains.
Dioctyl adipate (DOA) : A less branched variant with octyl groups.
Hexanedioic acid derivatives (e.g., hexanedioyl dichloride, hexanoic anhydride): Reactive intermediates in ester synthesis .
Physical-Chemical Properties
Key Findings :
- Branching Effects : The 3,3,5-trimethylhexyl groups in the target compound enhance steric hindrance, reducing hydrolytic degradation compared to DEHA and DOA. This improves its utility in high-temperature applications .
- Plasticizing Efficiency : Linear esters (e.g., DOA) exhibit higher flexibility in PVC matrices, whereas branched analogs like this compound may sacrifice flexibility for improved resistance to migration and leaching .
Environmental and Toxicological Profiles
- This compound: Limited ecotoxicological data exists, but increased branching may reduce biodegradability due to slower enzymatic cleavage of ester bonds.
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